5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is a halogenated aromatic compound featuring a nitro (-NO₂) group at the 1-position, a bromine atom at the 5-position, and a trifluoroethoxy (-OCF₂CF₃) substituent at the 2-position. This structure combines strong electron-withdrawing groups (nitro and trifluoroethoxy) with a bromine atom, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
BLCYJJPNDDAJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to form 5-bromo-2-nitrophenol. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. The presence of the trifluoroethoxy group enhances its reactivity and solubility, making it an ideal candidate for constructing more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Antiarrythmic Agent : One of the notable applications of 5-bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is its role as an intermediate in the synthesis of Flecainide, a drug used to treat cardiac arrhythmias. The compound's structure allows it to be transformed into pharmacologically active derivatives that exhibit antiarrhythmic properties .
Potential Antidepressant Properties : Research indicates that fluorinated compounds similar to 5-bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene may enhance serotonin transporter inhibition. This suggests that modifications to this compound could yield new antidepressant agents.
Cancer Research : The trifluoroethoxy group has been linked to promising antitumor activity. Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in tumor growth, indicating that 5-bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene could have potential applications in cancer therapy.
The compound's lipophilicity, enhanced by the trifluoroethoxy group, facilitates its penetration through biological membranes. This property is crucial for drug design, particularly in developing therapeutics targeting various biological pathways.
Toxicological Studies
While exploring its applications, it is essential to consider the toxicological profile of 5-bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene. Related compounds have shown potential risks associated with skin and eye irritation. Careful handling and further evaluation are necessary to ensure safety in laboratory and industrial settings.
Antidepressant Activity
A study on fluorinated phenyl compounds demonstrated enhanced serotonin transporter inhibition when a trifluoromethyl group was present in the para position. This suggests that similar modifications in this compound could yield antidepressant properties.
Cancer Research
Compounds with trifluoromethyl groups have shown promise in cancer therapy by inhibiting key enzymes involved in tumor growth. The structural similarity of this compound to these compounds suggests potential for similar applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoroethoxy vs. Other Groups
5-Bromo-2-nitrobenzotrifluoride (C₇H₃BrF₃NO₂)
- Key Differences : Replaces the trifluoroethoxy group with a trifluoromethyl (-CF₃) group.
- Properties :
- Reactivity : The trifluoromethyl group is less polar than trifluoroethoxy, reducing solubility in polar solvents. It is more resistant to nucleophilic substitution due to the absence of a labile ether bond .
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene (C₈H₄BrF₄NO₃)
- Key Differences : Introduces a fluorine atom at the 5-position adjacent to bromine.
- Properties: Molecular Weight: 318.02 g/mol .
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (C₈H₇BrClNO₃)
- Key Differences: Replaces trifluoroethoxy with a non-fluorinated ethoxy (-OCH₂CH₃) group and adds a chlorine atom.
- Properties :
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene | C₈H₅BrF₃NO₃ | ~318.02 | -NO₂, -Br, -OCF₂CF₃ | Not reported | Likely soluble in DCM, THF |
| 5-Bromo-2-nitrobenzotrifluoride | C₇H₃BrF₃NO₂ | 270.02 | -NO₂, -Br, -CF₃ | 33–35 | Soluble in benzene, ether |
| 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene | C₈H₄BrF₄NO₃ | 318.02 | -NO₂, -Br, -F, -OCF₂CF₃ | Not reported | High solubility in DCM |
| 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | C₈H₇BrClNO₃ | 296.51 | -NO₂, -Br, -Cl, -OCH₂CH₃ | Not reported | Moderate polarity solvents |
Notes:
- The trifluoroethoxy group increases molecular weight and polarity compared to non-fluorinated ethers, enhancing solubility in halogenated solvents like dichloromethane (DCM) .
- Nitro groups generally decrease boiling points due to reduced intermolecular interactions but increase density and reactivity .
Biological Activity
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is a compound of interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H5BrF3NO3
- CAS Number : 1247690-72-7
- Molecular Weight : 296.03 g/mol
The compound features a bromine atom and a trifluoroethoxy group, which may enhance its biological interactions compared to similar compounds.
1. Enzyme Interaction
Research indicates that compounds with similar structures can interact with various enzymes, potentially inhibiting or activating their activity. For instance, the trifluoroethoxy group may influence the binding affinity to target enzymes involved in metabolic pathways, which can lead to alterations in cellular functions and metabolic processes.
2. Cellular Effects
The biological activity of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene may include modulation of cell signaling pathways. Compounds with nitro groups are known to affect gene expression and cellular metabolism, influencing processes such as apoptosis and cell cycle regulation .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of related compounds and suggested that the introduction of halogen groups enhances antibacterial activity. The presence of bromine and trifluoromethyl groups is hypothesized to contribute positively to antimicrobial efficacy.
- Cytotoxicity Studies :
-
Metabolic Pathway Involvement :
- The compound's interaction with metabolic pathways is crucial for understanding its biological effects. It may influence nucleotide metabolism and affect the levels of metabolites within cells.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene | Moderate | Not yet determined | Enzyme inhibition, DNA intercalation |
| 5-Bromo-3-nitrobenzene | High | 0.90 µM | Topoisomerase II inhibition |
| 5-Bromo-2-deoxyuridine | Low | Not applicable | DNA damage signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
